For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (3-Bromothiophen-2-YL)methanol
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (3-Bromothiophen-2-YL)methanol (CAS No: 70260-17-2). It is intended for use by professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
(3-Bromothiophen-2-YL)methanol is a functionalized thiophene derivative that serves as a valuable building block in organic synthesis. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrOS | [1][2] |
| Molecular Weight | 193.06 g/mol | [1][2] |
| IUPAC Name | (3-bromothiophen-2-yl)methanol | [1] |
| CAS Number | 70260-17-2 | [1][2] |
| Physical State | Solid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [2] |
| SMILES | C1=CSC(=C1Br)CO | [1] |
| InChI | InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | [1] |
| InChIKey | IXULCOYQSDIBFO-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and characterization of (3-Bromothiophen-2-YL)methanol. While a complete public dataset is not available, the expected spectral features can be inferred from related structures and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for ¹H and ¹³C NMR in a solvent like CDCl₃ are outlined below. These are predictive values based on the analysis of similar thiophene derivatives.[4][5]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H4 | ~7.3 | d | 1H |
| Thiophene H5 | ~7.0 | d | 1H |
| Methylene (-CH₂-) | ~4.8 | s (or d) | 2H |
| Hydroxyl (-OH) | Variable (broad) | s | 1H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Thiophene C2 | ~145 |
| Thiophene C3 | ~110 |
| Thiophene C4 | ~130 |
| Thiophene C5 | ~125 |
| Methylene (-CH₂OH) | ~60 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for its functional groups.[6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch | ~3400 | Broad band |
| C-H Stretch (Aromatic) | ~3100 | Sharp |
| C-H Stretch (Aliphatic) | ~2900 | Sharp |
| C=C Stretch (Aromatic) | ~1600-1400 | Medium to strong |
| C-O Stretch | ~1050 | Strong (Primary alcohol) |
| C-S Stretch | ~710-687 | Weak to medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 192/194 | Isotopic pattern due to Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| [M-H₂O]⁺ | 174/176 | Loss of water from the alcohol functional group |
| [M-Br]⁺ | 113 | Loss of the bromine atom |
| [C₄H₂S-CH₂OH]⁺ | 97 | Thienyl cation fragment, a common feature for thiophene derivatives.[6] |
Synthesis and Reactivity
Synthetic Protocols
A common route for the synthesis of (3-Bromothiophen-2-YL)methanol involves the reduction of a corresponding carbonyl compound.
Experimental Protocol: Reduction of Ethyl 3-bromo-2-thiophenecarboxylate
This protocol is adapted from the synthesis of a structurally similar compound, 2-(3-bromothiophen-2-yl)ethanol.[8]
-
Preparation: Dissolve ethyl 3-bromo-2-thiophenecarboxylate in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution.
-
Reaction: Stir the mixture at 0°C for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of ice water and a 1 mol/L solution of hydrochloric acid (HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer successively with 1 mol/L HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (3-Bromothiophen-2-YL)methanol.
Caption: Synthetic workflow for (3-Bromothiophen-2-YL)methanol.
Chemical Reactivity
(3-Bromothiophen-2-YL)methanol is a versatile intermediate. The bromine atom on the thiophene ring and the primary alcohol provide two reactive sites for further functionalization.
-
Alcohol Group Reactions: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an ether.
-
Bromine Atom Reactions: The C-Br bond is susceptible to various cross-coupling reactions, making it a key precursor for more complex molecules. It can readily participate in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[4]
References
- 1. (3-Bromothiophen-2-YL)methanol | C5H5BrOS | CID 12479011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. aksci.com [aksci.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. 2-(3-bromothiophen-2-yl)ethanol CAS#: 141811-49-6 [m.chemicalbook.com]
